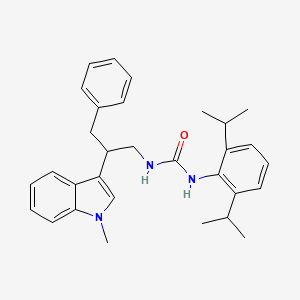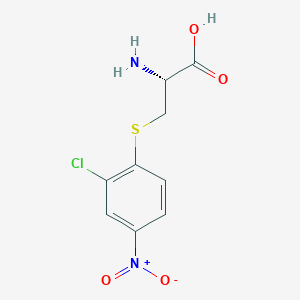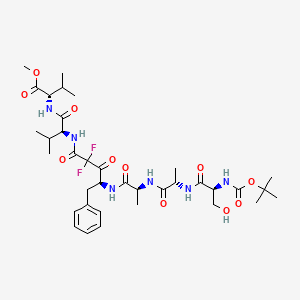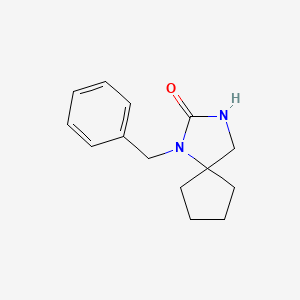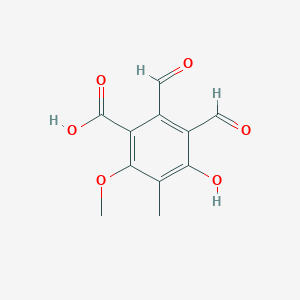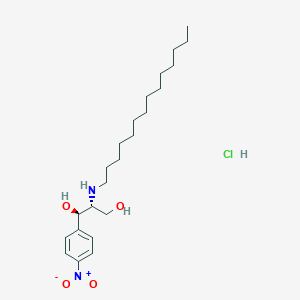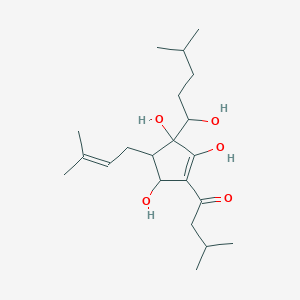
Hexahydroisohumulone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydroisohumulone is a chemically reduced iso-α-acid derived from hops. It is primarily known for its antimicrobial properties and its role in imparting bitterness to beer. This compound is a significant component in the brewing industry, contributing to the flavor stability and microbiological safety of beer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydroisohumulone is synthesized through the hydrogenation of iso-α-acids. The process involves the reduction of iso-α-acids using hydrogen gas in the presence of a catalyst, typically palladium or platinum. The reaction is carried out under controlled conditions of temperature and pressure to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The iso-α-acids are dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Hexahydroisohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound itself is a product of reduction, but further reduction can be achieved using stronger reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, typically using reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of diketones and carboxylic acids.
Reduction: Further reduction may yield fully saturated hydrocarbons.
Substitution: Substitution reactions can produce esters or ethers, depending on the reagents used.
Scientific Research Applications
Hexahydroisohumulone has a wide range of applications in scientific research:
Mechanism of Action
Hexahydroisohumulone exerts its effects primarily through its interaction with bacterial cell membranes. The increased hydrophobicity of the compound allows it to integrate into the lipid bilayer of bacterial membranes, disrupting their integrity and leading to cell lysis. Additionally, this compound can induce oxidative stress in bacterial cells by generating free radicals, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Hexahydroisohumulone is unique among hop-derived compounds due to its high degree of hydrogenation, which enhances its antimicrobial properties. Similar compounds include:
Isohumulone: The parent compound from which this compound is derived. It has lower antimicrobial activity due to its lower hydrophobicity.
Dihydroisohumulone: A partially hydrogenated form of isohumulone with intermediate antimicrobial properties.
Tetrahydroisohumulone: Another hydrogenated derivative with properties similar to this compound but with slightly different chemical stability and solubility characteristics.
Properties
CAS No. |
685110-34-3 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]butan-1-one |
InChI |
InChI=1S/C21H36O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7,13-15,17,19,23-26H,8-11H2,1-6H3 |
InChI Key |
JENGQFYJSDYTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1(C(C(C(=C1O)C(=O)CC(C)C)O)CC=C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



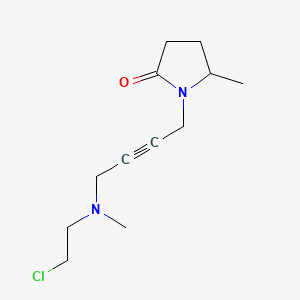
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
